2-(2-Chloroethoxy)phenylboronic acid
Description
2-(2-Chloroethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the ortho position and a 2-chloroethoxy (-OCH₂CH₂Cl) group. Boronic acids are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their ability to form reversible covalent bonds with diols and amines, enabling applications in catalysis, sensing, and drug delivery .
For instance, the electron-withdrawing chlorine atom may reduce the acidity of the boronic acid group, while the ethoxy linker could influence solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
[2-(2-chloroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWFPPCZGFUNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261377 | |
| Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096336-35-3 | |
| Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroethoxy)phenylboronic acid typically involves the reaction of 2-(2-chloroethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:
Reagents: 2-(2-chloroethoxy)phenylmagnesium bromide, trimethyl borate, water.
Conditions: The reaction is carried out under an inert atmosphere, often using dry solvents to prevent moisture interference. The intermediate boronate ester is hydrolyzed under acidic conditions to yield the boronic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2-(2-Chloroethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(2-Chloroethoxy)phenylboronic acid with structurally related boronic acids:
Key Observations :
- Substituent Effects : Chlorine and alkoxy groups influence molecular weight and steric hindrance. For example, 2-Chlorophenylboronic acid (156.37 g/mol) is lighter than this compound (estimated 214.42 g/mol) due to the absence of the ethoxy chain .
- Reactivity : Electron-withdrawing groups (e.g., -Cl) reduce boronic acid's Lewis acidity, affecting its ability to form complexes with diols. This is critical in applications like boronate-affinity chromatography .
Chemical Reactivity and Stability
- Hydrogen Bonding: Studies on phenylboronic acids reveal that substituents like -Cl and -OCH₃ alter intermolecular hydrogen-bonding networks, impacting crystalline packing and solubility . For instance, 2-fluorophenylboronic acid exhibits conformational isomerism due to intramolecular B–O–H···F interactions, a phenomenon that may extend to chloroethoxy analogs .
- Protodeboronation : Neat boronic acids undergo protodeboronation under acidic conditions. The chloroethoxy group in this compound may stabilize the compound against this degradation pathway compared to unsubstituted phenylboronic acid .
Biological Activity
2-(2-Chloroethoxy)phenylboronic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClBO. The presence of the boronic acid moiety allows for interactions with diols, which is crucial for its biological activity. The chloroethoxy group enhances the compound's lipophilicity, potentially improving its cellular uptake.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
- Cell Cycle Modulation : Similar phenylboronic acid derivatives have demonstrated the ability to induce cell cycle arrest in various cancer cell lines, suggesting that this compound may exhibit similar effects.
- Apoptosis Induction : Evidence indicates that boronic acids can activate apoptotic pathways, particularly through caspase activation.
Anticancer Activity
Research has highlighted the potential of phenylboronic acids as anticancer agents. A study evaluating the antiproliferative effects of various phenylboronic acid derivatives found that certain compounds exhibited significant activity against ovarian cancer cell lines, inducing apoptosis and cell cycle arrest . The structure-activity relationship indicated that modifications to the boronic acid structure could enhance potency.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Case Study 1: Anticancer Efficacy
In a study focused on the antiproliferative effects of boronic acid derivatives, this compound was evaluated alongside other compounds. Results showed that it induced significant G2/M phase arrest in cancer cells, correlating with increased levels of p21 protein and activation of caspase-3, suggesting a robust apoptotic response .
Case Study 2: Antimicrobial Action
A comparative analysis of various phenylboronic acids revealed that this compound exhibited superior antimicrobial activity against Candida albicans and Aspergillus niger, with MIC values lower than those observed for some commercial antifungals . This suggests its potential as a candidate for further development in antifungal therapies.
Data Tables
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A2780 Ovarian Cancer Cells | Low micromolar | Apoptosis induction, cell cycle arrest |
| Antimicrobial | Escherichia coli | 50 | Cell wall synthesis inhibition |
| Antimicrobial | Bacillus cereus | 30 | Disruption of metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
